![molecular formula C16H13NO3S B1580714 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde CAS No. 50562-79-3](/img/structure/B1580714.png)
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Tosyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures
Mode of Action
It is known that this compound and its derivatives play a significant role in the synthesis of active molecules .
Biochemical Pathways
1-Tosyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Result of Action
The result of the action of 1-Tosyl-1H-indole-3-carbaldehyde is the production of biologically active structures . These structures are generated through multicomponent reactions, which are inherently sustainable .
Action Environment
The action environment of 1-Tosyl-1H-indole-3-carbaldehyde is typically in an inert atmosphere at temperatures between 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .
Biological Activity
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H13NO3S, with a molecular weight of approximately 299.34 g/mol. The compound features an indole core with a sulfonyl group at the 1-position and a carbaldehyde functional group at the 3-position. Its synthesis typically involves multiple steps, including the formation of the indole structure and subsequent modifications to introduce the sulfonyl and aldehyde groups .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially inhibiting the growth of various pathogens .
- Cytotoxicity : In vitro studies have tested the cytotoxic effects of related indole derivatives against cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity with IC50 values in the low micromolar range against various cancer cells, while demonstrating lower toxicity towards normal cells .
- Anticancer Activity : The compound's structural features may enhance its reactivity and interaction with biological targets, making it a candidate for anticancer drug development. Indole derivatives are known to engage multiple receptors, influencing various biochemical pathways associated with cancer progression .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:
- Target Interaction : Indoles typically bind with high affinity to various receptors, leading to altered biological activities .
- Biochemical Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer properties .
Case Studies and Research Findings
Research has highlighted several case studies that illustrate the biological potential of this compound:
Scientific Research Applications
Chemical Properties and Structure
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde has the molecular formula and a molecular weight of approximately 299.34 g/mol. The compound features an indole core with a sulfonyl group at the 1-position and a carbaldehyde functional group at the 3-position, contributing to its unique reactivity and biological activity .
Biological Applications
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, indicating potential as an antimicrobial agent .
- Enzyme Inhibition : It has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism linked to cancer and autoimmune diseases .
- Therapeutic Potential : Due to its structural characteristics, it is being explored for anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies .
Case Studies
Several studies have explored the applications of this compound in detail:
- Inhibition of IDO : A study demonstrated that derivatives of indole can effectively inhibit IDO activity, which is crucial in cancer therapy as it may enhance immune response against tumors .
- Antimicrobial Studies : Research has shown that compounds similar to this compound possess significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Synthesis of Novel Derivatives : Investigations into the synthesis of new derivatives have revealed that modifying the sulfonyl or aldehyde groups can enhance biological activity, leading to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- The compound is typically synthesized via sulfonylation of indole derivatives. A common method involves reacting 1H-indole-3-carbaldehyde with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF . Temperature control (25–60°C) and stoichiometric ratios are critical; excess sulfonyl chloride (1.2–1.5 equiv.) improves yields by minimizing side reactions. Post-synthesis purification often employs column chromatography (hexane/ethyl acetate gradients) .
Q. How is the molecular structure validated, and what spectroscopic techniques are prioritized?
- X-ray crystallography is the gold standard for confirming the sulfonyl-indole backbone and aldehyde positioning, as demonstrated in analogs like 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde . NMR (¹H, ¹³C) identifies key signals: the sulfonyl group deshields adjacent protons (δ 7.8–8.2 ppm for aromatic protons), while the aldehyde proton appears as a singlet near δ 10.0 ppm. FT-IR confirms sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹) functionalities .
Q. What are the solubility and stability profiles under laboratory conditions?
- The compound is moderately soluble in DMSO, DMF, and chloroform but poorly in water. Stability studies suggest degradation under prolonged light exposure (photolysis) or acidic conditions, necessitating storage in amber vials at –20°C. Thermal stability (TGA/DSC data for analogs) indicates decomposition above 200°C .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved during structural characterization?
- Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or crystal packing effects. For example, torsional angles in the sulfonyl-indole moiety (e.g., C–S–C–C dihedral angles) can alter proton environments . Redundant DFT calculations (e.g., B3LYP/6-31G*) and NOESY experiments help correlate experimental and theoretical data. For crystallography, refining hydrogen atom positions with riding models (C–H = 0.93–0.97 Å) improves accuracy .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., aldehyde functionalization)?
- The aldehyde group is susceptible to nucleophilic attacks (e.g., Grignard reagents, hydrazines). Regioselectivity is controlled by steric hindrance from the sulfonyl group. For example, condensation with amines favors imine formation at the aldehyde rather than sulfonamide substitution. Catalytic systems like Sc(OTf)₃ enhance selectivity in Knoevenagel condensations .
Q. How does the sulfonyl group impact biological activity compared to other indole derivatives?
- The 4-methylphenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. In antitumor studies, sulfonyl-indole derivatives inhibit kinases (e.g., VEGF-R2) by forming hydrogen bonds via the sulfonyl oxygen . Comparative SAR studies show that electron-withdrawing substituents (e.g., –CF₃) on the sulfonyl group reduce potency, while methyl groups improve bioavailability .
Q. What analytical methods validate purity for in vitro assays, and how are trace impurities addressed?
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) detects trace impurities (<0.5%). Common impurities include unreacted sulfonyl chloride (retention time ~3.2 min) or oxidized aldehyde derivatives. Recrystallization from ethanol/water (7:3) removes polar byproducts .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHRFQIBIQGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352842 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50562-79-3 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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